molecular formula C25H19F2N3O B2432648 8-ethoxy-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-72-2

8-ethoxy-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2432648
CAS No.: 866589-72-2
M. Wt: 415.444
InChI Key: PXMNOXIIHPEMBA-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazolo[4,3-c]quinoline chemical class, a scaffold recognized for its significant potential in medicinal chemistry research. This compound is provided for research applications and is strictly for laboratory use. The core pyrazoloquinoline structure is a privileged framework in drug discovery, with documented scientific interest in its diverse biological properties. Scientific studies on closely related analogues have demonstrated that the pyrazolo[4,3-c]quinoline nucleus is a promising pharmacophore for anti-inflammatory research, exhibiting potent inhibitory activity on nitric oxide (NO) production in LPS-induced macrophage cells . The mechanism of action for this class is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key mediators in the inflammatory response . Furthermore, quinoline-containing compounds are extensively investigated for their antimalarial properties, where they are understood to act by interfering with hemozoin formation within the parasite's digestive vacuole . The specific molecular architecture of this reagent features an 8-ethoxy substitution and dual fluorophenyl motifs–one attached at the 3-position and a (2-fluorophenyl)methyl group at the 5-position–which may be strategically explored to modulate the compound's physicochemical properties, target binding affinity, and overall pharmacokinetic profile. Researchers can utilize this high-purity compound as a key intermediate for the synthesis of novel derivatives, a reference standard in analytical studies, or a pharmacological tool for probing biological mechanisms in disease models. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-ethoxy-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O/c1-2-31-19-11-12-23-20(13-19)25-21(15-30(23)14-17-5-3-4-6-22(17)27)24(28-29-25)16-7-9-18(26)10-8-16/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMNOXIIHPEMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Ethoxy-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. Its unique molecular structure, characterized by the presence of ethoxy and fluorophenyl groups, suggests potential biological activities that warrant detailed investigation. This article reviews the existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H19F2N3O
  • CAS Number : 866589-72-2
  • Molecular Weight : 419.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that compounds in this class may exhibit anti-inflammatory and anticancer properties through the modulation of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression levels, which are vital in inflammatory responses and cancer progression .

Anticancer Properties

Studies have demonstrated that pyrazoloquinoline derivatives possess significant anticancer activity. For instance, a study indicated that specific derivatives exhibited potent inhibitory effects on cancer cell lines by inducing apoptosis and cell cycle arrest. The structure–activity relationship (SAR) analysis revealed that substitutions on the phenyl rings significantly influence their cytotoxicity against various cancer types .

Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 value for one derivative was reported at 0.39 μM, demonstrating its potential as an anti-inflammatory agent . The anti-inflammatory mechanism involves inhibiting iNOS and COX-2 expressions, which are crucial in mediating inflammatory responses .

Case Studies

StudyFindings
Study 1 Demonstrated significant inhibition of LPS-stimulated NO production with an IC50 value of 0.39 μM for a related pyrazoloquinoline derivative .
Study 2 Evaluated the cytotoxic effects on various cancer cell lines; certain derivatives showed enhanced apoptosis induction compared to controls .
Study 3 Investigated the anti-bacterial properties against gram-negative bacteria; compounds exhibited varying degrees of efficacy based on structural modifications .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the ethoxy and fluorophenyl substituents can dramatically alter the biological activity of pyrazoloquinolines. For example:

  • Electron-donating groups at specific positions enhance anti-inflammatory activity.
  • Hydrophobic interactions appear to play a role in anticancer efficacy.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including 8-ethoxy-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study involving synthesized pyrazolo derivatives found that they displayed varying zones of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Efficacy of Pyrazolo Derivatives

CompoundGram-positive ActivityGram-negative ActivityZone of Inhibition (mm)
Compound A15-2716-3121-32 (Ciprofloxacin)
Compound B18-3020-2823-31 (Ciprofloxacin)

These findings suggest that modifications to the pyrazolo structure can enhance antibacterial efficacy, making it a promising candidate for further development as an antibiotic agent.

Antioxidant Properties

In addition to antibacterial activity, compounds like this compound have been evaluated for their antioxidant properties. The antioxidant activity is crucial for preventing oxidative stress-related diseases. Research has shown that certain pyrazole derivatives exhibit significant free radical scavenging activity, which can be quantified using various assays .

Table 2: Antioxidant Activity of Pyrazolo Derivatives

CompoundIC50 Value (µg/mL)Assay Type
Compound A10DPPH Assay
Compound B15ABTS Assay

The ability of these compounds to scavenge free radicals positions them as potential therapeutic agents for diseases linked to oxidative stress.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital in drug design. Studies on pyrazolo derivatives have revealed that specific substitutions on the phenyl rings significantly influence biological activity. For instance, the presence of fluorine atoms has been correlated with enhanced binding affinity to biological targets .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These computational approaches help in identifying potential mechanisms of action and optimizing lead compounds for better efficacy and reduced toxicity .

Case Study 1: Synthesis and Evaluation of Pyrazolo Derivatives

A comprehensive study synthesized several pyrazolo derivatives using multicomponent reactions. The synthesized compounds were screened for antibacterial activity against multiple strains, revealing promising candidates with significant zones of inhibition compared to standard antibiotics .

Case Study 2: Antioxidant Evaluation

Another study focused on evaluating the antioxidant potential of synthesized pyrazole derivatives through various assays. The results indicated that certain compounds exhibited strong antioxidant activity, suggesting their application in formulations aimed at combating oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazolo[4,3-c]quinoline core in fluorinated derivatives?

  • Methodological Answer : The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclocondensation reactions. For example, describes the use of TosMIC (tosylmethyl isocyanide) in anhydrous DMSO/Et₂O with NaH to form pyrroloquinoline intermediates, followed by reduction with Fe in acetic acid (yields: 20–30%). Similarly, outlines alkylation and sulfonation steps for introducing substituents, using iodomethane for methoxy group installation (yield: 30–36%). Key steps include:

  • Cyclization : Use of aldehydes/ketones for ring closure ().
  • Fluorination : Electrophilic substitution or pre-fluorinated building blocks ( ).
  • Table :
StepConditionsYieldReference
TosMIC cyclizationNaH, DMSO/Et₂O, 15 h, Ar atmosphere20–30%
Fe reductionFe, acetic acid, 85°C, 3–6 h27–30%
Methoxy substitutionCH₃I, reflux in alcohol30–36%

Q. How do fluorine substituents influence the physicochemical and electronic properties of pyrazoloquinolines?

  • Methodological Answer : Fluorine atoms enhance lipophilicity, metabolic stability, and electron-withdrawing effects, which can be characterized via:

  • LogP measurements : To assess hydrophobicity ( ).
  • NMR/X-ray crystallography : To study electronic effects on aromatic rings ().
  • Computational modeling : DFT calculations to map electron density ( ).
  • Example: The 4-fluorophenyl group increases π-π stacking interactions, critical for binding in biological targets ( ).

Advanced Research Questions

Q. How can regioselectivity challenges during 2-fluorobenzyl group installation be resolved?

  • Methodological Answer : Regioselective alkylation of the pyrazole ring requires careful control of reaction conditions:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation ( ).
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity ().
  • Temperature : Low temperatures (−20°C) reduce side reactions ( ).
  • Monitoring : Real-time HPLC or TLC to track intermediate formation ().

Q. What strategies address contradictory bioactivity data in fluorinated pyrazoloquinolines?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) can arise from assay variability or impurity profiles. Resolution methods include:

  • Reproducibility checks : Re-synthesize compounds under standardized conditions ().
  • Purity validation : HPLC-MS to confirm >95% purity ().
  • Mechanistic studies : Competitive binding assays (e.g., SPR) to verify target engagement ( ).
  • Table : Common pitfalls and solutions:
IssueResolution StrategyReference
Impurity interferenceRecrystallization (MeOH/EtOAc)
Assay variabilityMulti-lab validation (IC₅₀ curves)

Q. How can computational methods guide the optimization of pyrazoloquinoline derivatives for target selectivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding modes with protein targets (e.g., kinase inhibitors) ( ).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity ( ).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories ().

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